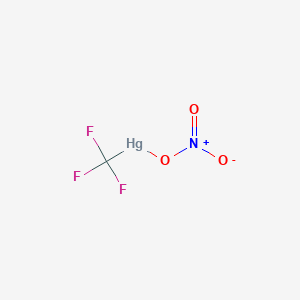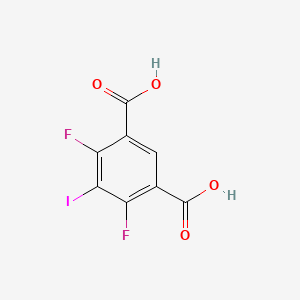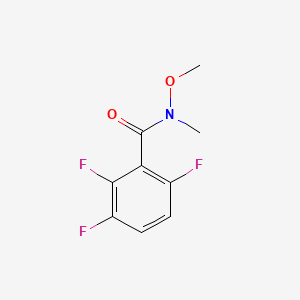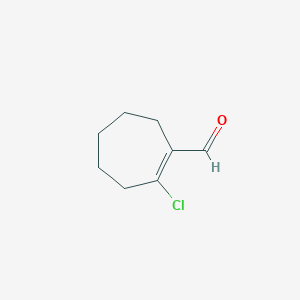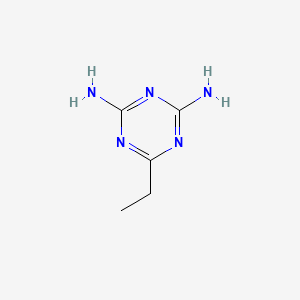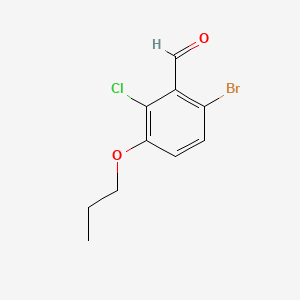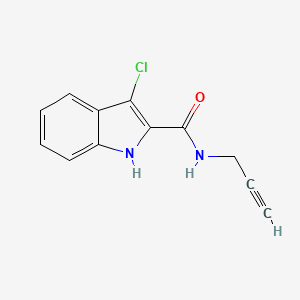
Pomalidomide-C6-I TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-C6-I TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based CRBN ligand and linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells, making it a valuable tool in biomedical research and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Pomalidomide-C6-I TFA involves the synthesis of heterobifunctional pomalidomide conjugates. Current methods for the preparation of these conjugates often rely on strategies that ensure high yield and minimal byproducts . One approach involves the use of secondary amines, which consistently afford greater yields than primary amines . Additionally, a continuous flow synthesis method has been developed, which allows for a multi-step process to be carried out efficiently and safely .
Industrial Production Methods: Industrial production of this compound typically involves a multi-step continuous flow synthesis. This method is preferred due to its reliability, reproducibility, and efficiency in producing high yields of the compound . The process involves dissolving pomalidomide in an organic solvent, adding an anti-solvent, and isolating the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Pomalidomide-C6-I TFA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reactions are typically carried out at temperatures ranging from ambient to 80°C .
Major Products Formed: The major products formed from the reactions involving this compound include various pomalidomide-linker conjugates, which are used in the development of protein degrader libraries .
Aplicaciones Científicas De Investigación
Pomalidomide-C6-I TFA has a wide range of scientific research applications. It is primarily used in the field of PROTAC technology to facilitate the targeted degradation of specific proteins. This makes it a valuable tool in drug development, particularly for the treatment of diseases such as multiple myeloma . Additionally, the intrinsic fluorescence of pomalidomide can be utilized for imaging applications, allowing researchers to assess cellular penetration of degrader candidates .
Mecanismo De Acción
Pomalidomide-C6-I TFA exerts its effects by binding to the CRBN ligand, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins . The compound enhances T cell and natural killer cell-mediated immunity, inhibits the proliferation of tumor cells, and induces apoptosis .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Pomalidomide-C6-I TFA include thalidomide, lenalidomide, and other pomalidomide derivatives . These compounds are also used in PROTAC technology and have similar mechanisms of action.
Uniqueness: this compound is unique due to its specific design as a ligand-linker conjugate for use in PROTAC technology. This design allows for the targeted degradation of specific proteins, making it a valuable tool in drug development and biomedical research .
Propiedades
Fórmula molecular |
C21H23F3IN3O6 |
|---|---|
Peso molecular |
597.3 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-(6-iodohexylamino)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H22IN3O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11H2,(H,22,24,25);(H,6,7) |
Clave InChI |
RRHHAHXUMGXGLA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCI.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
